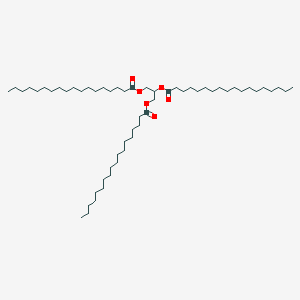

甘油三(硬脂酸-1-13C)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glyceryl tri(stearate-1-13C), also known as 13C-labeled stearic acid glycerides, is a stable isotope-labeled compound used in scientific research. It is a triacylglycerol (TAG) molecule that contains three stearic acid (C18:0) fatty acids. The 13C-labeled stearic acid glycerides are used in various research applications, including metabolic studies, lipidomics, and stable isotope tracing.

科学研究应用

Stable Isotope Labeling

Glyceryl tri(stearate-1-13C) is a stable isotope-labeled compound, meaning it contains a non-radioactive, detectable isotope . This makes it useful in various fields of research where tracking the compound’s behavior in a system is necessary. For example, it can be used in metabolic studies to trace the fate of stearate in biological systems .

Lipid Research

Given that Glyceryl tri(stearate-1-13C) is a form of triglyceride, it can be used in lipid research . Researchers can use it to study lipid metabolism and related diseases, such as obesity and cardiovascular disease .

Material Science

In material science, Glyceryl tri(stearate-1-13C) can be used in the development and testing of new materials . Its stable isotope labeling allows researchers to track its interactions with other compounds at the molecular level .

Drug Delivery Research

Glyceryl tri(stearate-1-13C) can be used in the development of drug delivery systems . For instance, it can be used to create solid lipid nanoparticles, which are a promising tool for delivering drugs to specific parts of the body .

Food Science

In food science, Glyceryl tri(stearate-1-13C) can be used to study the behavior of fats and oils in different food systems . This can help improve the texture, shelf-life, and nutritional profile of various food products .

Environmental Science

In environmental science, Glyceryl tri(stearate-1-13C) can be used to study the biodegradation of fats and oils in different environments . This can provide valuable insights into the environmental impact of these substances .

作用机制

Target of Action

Glyceryl tri(stearate-1-13C) is a variant of glyceryl tristearate, a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of glyceryl tri(stearate-1-13C) are therefore likely to be similar to those of other triglycerides.

Mode of Action

Triglycerides in general are known to be broken down or hydrolyzed by pancreatic lipase into two fatty acids and a monoacylglycerol molecule, which are then absorbed in the gastrointestinal tract .

Biochemical Pathways

Once absorbed, these molecules can be reassembled into triglycerides and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body . The fatty acids can also be metabolized for energy, stored in adipose tissue, or used for other biological functions .

Pharmacokinetics

The pharmacokinetics of glyceryl tri(stearate-1-13C) are likely to be similar to those of other triglycerides. After ingestion, triglycerides are emulsified by bile salts, hydrolyzed by pancreatic lipase, and absorbed in the intestines . They are then transported through the lymphatic system and bloodstream to various tissues throughout the body .

Result of Action

The result of the action of glyceryl tri(stearate-1-13C) would be the provision of fatty acids and glycerol for energy production, storage in adipose tissue, or use in other biological functions .

Action Environment

The action of glyceryl tri(stearate-1-13C), like other triglycerides, can be influenced by various environmental factors. For example, the presence and concentration of pancreatic lipase and bile salts can affect the rate of triglyceride hydrolysis . Additionally, factors such as diet, exercise, and overall health status can influence how triglycerides are metabolized and used in the body .

属性

IUPAC Name |

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-FIXLHGMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584042 |

Source

|

| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl tri(stearate-1-13C) | |

CAS RN |

287100-84-9 |

Source

|

| Record name | Propane-1,2,3-triyl tri(1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)